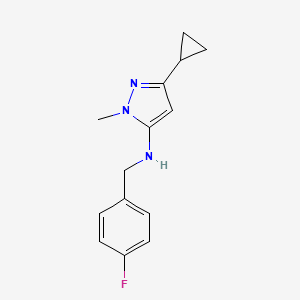
1-Methoxyethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyethyl benzoate is an organic compound with the molecular formula C10H12O3. It is an ester formed from benzoic acid and 1-methoxyethanol. This compound is known for its pleasant aromatic properties and is often used in the fragrance industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyethyl benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with 1-methoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the esterification process, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyethyl benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and methoxyethanol.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxyethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its aromatic properties make it useful in the study of olfactory receptors and fragrance compounds.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products
Mechanism of Action
The mechanism of action of 1-methoxyethyl benzoate involves its interaction with various molecular targets:
Molecular Targets: It primarily interacts with olfactory receptors in the nasal cavity, leading to the perception of its aromatic properties.
Pathways Involved: The compound’s ester group can undergo hydrolysis in biological systems, releasing benzoic acid and 1-methoxyethanol, which can then participate in further metabolic pathways
Comparison with Similar Compounds
1-Methoxyethyl benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methoxyethyl group.
Methyl benzoate: Contains a methyl group instead of a methoxyethyl group.
Propyl benzoate: Contains a propyl group instead of a methoxyethyl group.
Uniqueness: this compound’s unique methoxyethyl group imparts distinct aromatic properties and reactivity compared to other benzoate esters. This makes it particularly valuable in applications where specific fragrance profiles are desired .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methoxyethyl benzoate |
InChI |
InChI=1S/C10H12O3/c1-8(12-2)13-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
XNFOBPBXXUROKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


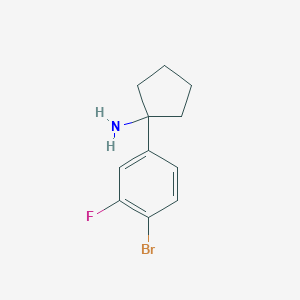
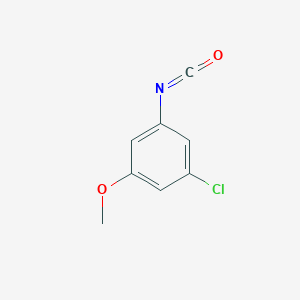
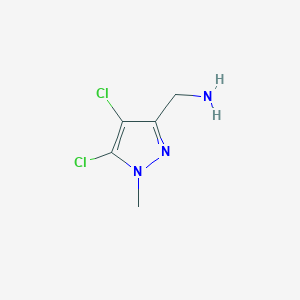
![({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea](/img/structure/B11745225.png)
![1-ethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745228.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745234.png)
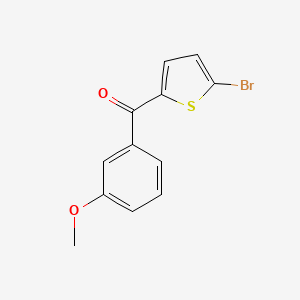
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745241.png)
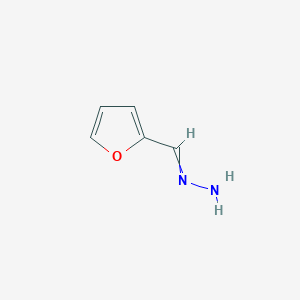
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11745256.png)
![1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B11745258.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745265.png)

